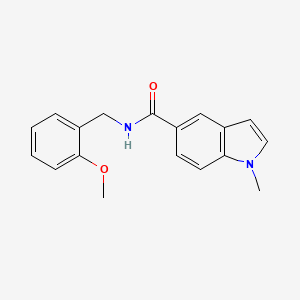![molecular formula C22H21FN4O4S B4510636 2-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510636.png)
2-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-6-phenyl-3(2H)-pyridazinone
Description
Synthesis Analysis
The synthesis of related pyridazinone derivatives often involves multi-step chemical reactions, utilizing various starting materials and conditions to achieve desired structures. For example, new 3(2H)-pyridazinone derivatives have been synthesized to exhibit cytotoxic activity in liver and colon cancer cell lines, highlighting the complexity and potential therapeutic applications of such compounds (Özdemir et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of pyridazinone derivatives, including spectroscopic and magnetic resonance techniques, plays a crucial role in confirming the synthesized compounds' structures. For instance, the structure of synthesized pyridazinones was confirmed using IR, 1H-NMR, and 13C-NMR spectra, alongside elementary analyses (Özdemir et al., 2019).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include condensation, cyclization, and substitutions, which are pivotal in modifying the compounds' biological activities and physicochemical properties.
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structures. These properties are essential for determining the compounds' suitability for different applications, including pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, including their reactivity, stability, and interactions with biological molecules, are critical for their potential therapeutic applications. For example, certain pyridazinone derivatives have shown promising anticancer and antioxidant activities, which are attributed to their unique chemical structures and properties (Mehvish & Kumar, 2022).
properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c23-18-6-8-19(9-7-18)32(30,31)26-14-12-25(13-15-26)22(29)16-27-21(28)11-10-20(24-27)17-4-2-1-3-5-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSWJTWPRCOMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B4510554.png)
![isopropyl [3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4510558.png)
![N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4510563.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510577.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4510582.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510611.png)

![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B4510634.png)
![1-[(4-bromo-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B4510635.png)
![1-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4510638.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4510639.png)
![4-[({[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid](/img/structure/B4510650.png)
